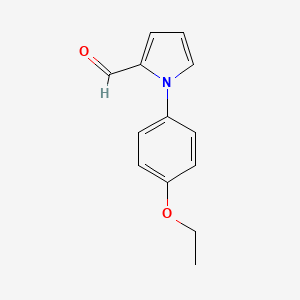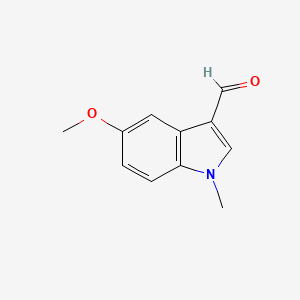
1-(4-乙氧基苯基)-1H-吡咯-2-甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1-(4-ethoxyphenyl)-1H-pyrrole-2-carbaldehyde” is a compound that contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and an aldehyde group (-CHO). The “4-ethoxyphenyl” part of the name suggests a phenyl ring (a benzene ring) with an ethoxy group (CH3CH2O-) attached to the 4th carbon .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrole ring, possibly through a Paal-Knorr Pyrrole Synthesis, which involves the reaction of a 1,4-diketone with ammonia or a primary amine . The ethoxyphenyl group could potentially be introduced through a Friedel-Crafts alkylation .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole ring, the phenyl ring, and the aldehyde group. The ethoxy group on the phenyl ring would likely contribute to the overall polarity of the molecule .
Chemical Reactions Analysis
As an aromatic compound, “1-(4-ethoxyphenyl)-1H-pyrrole-2-carbaldehyde” would likely undergo electrophilic aromatic substitution reactions. The presence of the aldehyde group would make it a potential candidate for nucleophilic addition reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the aldehyde group would likely make it polar, and the aromatic rings could contribute to its stability and rigidity .
科学研究应用
Synthesis of Heterocyclic Compounds
1-(4-ethoxyphenyl)-1H-pyrrole-2-carbaldehyde: serves as a precursor in the synthesis of heterocyclic compounds, particularly triazoles. It’s involved in the synthesis of 5-formyl-1H-1,2,3-triazole-4-carboxylic acids , which are significant due to their ring-chain tautomerism . These compounds have applications in creating new materials with potential electronic, optical, and biological properties.
Analytical Chemistry
In analytical chemistry, derivatives of this compound are used for their metal-binding properties. They can form complexes with transition metals, which are useful in various analytical procedures, including spectrophotometric analysis and as reagents in chromatography .
Dye Synthesis
The aldehyde group in 1-(4-ethoxyphenyl)-1H-pyrrole-2-carbaldehyde is reactive and can be used to synthesize rhodamine-related dyes. These dyes have applications in fluorescence microscopy and as laser dyes due to their intense fluorescence and photostability .
Pharmaceutical Research
In pharmaceutical research, this compound can be used to synthesize Schiff bases, which are known for their pharmacological activities. Schiff bases and their metal complexes have been studied for their antibacterial, antifungal, and anticancer properties .
Organic Synthesis
This compound is also valuable in organic synthesis, where it can be used as a building block for more complex organic molecules. Its reactivity allows for the formation of various functional groups, expanding the diversity of synthetic pathways available to chemists .
Material Science
The compound’s ability to form stable complexes with metals makes it a candidate for use in material science, particularly in the development of organic semiconductors and conductive polymers. These materials are crucial for the advancement of electronic devices .
Catalysis
In catalysis, the compound can be used to prepare catalysts that facilitate the synthesis of β-lactam antibiotics. These catalysts can improve the efficiency and selectivity of chemical reactions, leading to more sustainable and cost-effective processes .
Protection and Deprotection Strategies
1-(4-ethoxyphenyl)-1H-pyrrole-2-carbaldehyde: is involved in protection strategies in synthetic chemistry. For example, it can be used to protect amide-NH groups during the synthesis of β-lactam antibiotics, which are crucial for developing new antibacterial drugs .
作用机制
Without specific context, it’s difficult to determine the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the specific biological target. The compound could potentially interact with biological macromolecules through its aromatic rings and polar groups .
未来方向
属性
IUPAC Name |
1-(4-ethoxyphenyl)pyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-2-16-13-7-5-11(6-8-13)14-9-3-4-12(14)10-15/h3-10H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMUNLDIUQZSDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CC=C2C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301245503 |
Source


|
| Record name | 1-(4-Ethoxyphenyl)-1H-pyrrole-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301245503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethoxyphenyl)-1H-pyrrole-2-carbaldehyde | |
CAS RN |
86454-34-4 |
Source


|
| Record name | 1-(4-Ethoxyphenyl)-1H-pyrrole-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86454-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Ethoxyphenyl)-1H-pyrrole-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301245503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-4H-imidazo[4,5-b]pyridine](/img/structure/B1331835.png)
![6-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B1331836.png)
![4-allyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1331842.png)


![6-Morpholinobenzo[d]thiazol-2-amine](/img/structure/B1331860.png)


![4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1331879.png)




